molecular formula C18H23NO2 B1633690 Butinazocine

Butinazocine

Cat. No.: B1633690
M. Wt: 285.4 g/mol
InChI Key: YEFFVIUQXXNVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butinazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound is known for its analgesic properties, which are similar to other opioids, but it has unique structural features that distinguish it from other compounds in its class .

Preparation Methods

The synthesis of Butinazocine involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the butynyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Butinazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the double bonds within the structure.

    Substitution: The butynyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

Butinazocine exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The molecular targets include the mu, delta, and kappa opioid receptors, with the primary pathway involving the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels .

Comparison with Similar Compounds

Butinazocine is unique among benzomorphans due to its butynyl group, which imparts different pharmacokinetic properties compared to other compounds in the same family. Similar compounds include:

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol

InChI

InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3

InChI Key

YEFFVIUQXXNVGG-UHFFFAOYSA-N

SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.